molecular formula C15H14ClN5O2 B2825256 5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 405279-35-8

5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2825256
CAS RN: 405279-35-8
M. Wt: 331.76
InChI Key: DXKTYSDRMVSDRU-UHFFFAOYSA-N
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Description

5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a triazole derivative that has been synthesized using various methods.

Scientific Research Applications

Ruthenium-Catalyzed Synthesis and Triazole-Based Scaffolds

A study by Ferrini et al. (2015) discusses a protocol for the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to yield protected versions of triazole amino acids, which are pivotal in the preparation of peptidomimetics or biologically active compounds. This approach facilitates the synthesis of triazole-containing dipeptides and triazoles active as HSP90 inhibitors, demonstrating the compound's potential in drug discovery and medicinal chemistry Ferrini et al., 2015.

Antimicrobial Activities

Research by Başoğlu et al. (2013) and Bektaş et al. (2007) outlines the synthesis of azole derivatives, including 1,2,4-triazole compounds starting from furan-2-carbohydrazide. These studies emphasize the antimicrobial activities of synthesized compounds, indicating their relevance in addressing microbial resistance and finding new therapeutic agents Başoğlu et al., 2013; Bektaş et al., 2007.

Energetic Materials Synthesis

A study by Yu et al. (2017) delves into the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives, showcasing the compound's application in creating insensitive energetic materials. This research highlights the compound's potential in materials science, particularly in developing compounds with desirable thermal stabilities and detonation performances Yu et al., 2017.

Synthesis and Structure-Activity Relationships

Research on the synthesis of triazole derivatives and their pharmacological activities, such as those inhibiting eosinophilia by Naito et al. (1996), showcases the potential therapeutic applications of these compounds. Such studies are critical in the discovery and development of new drugs with specific mechanisms of action, demonstrating the broader implications of triazole derivatives in pharmaceutical research Naito et al., 1996.

properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2/c16-11-5-3-10(4-6-11)9-21-14(17)13(19-20-21)15(22)18-8-12-2-1-7-23-12/h1-7H,8-9,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKTYSDRMVSDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

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